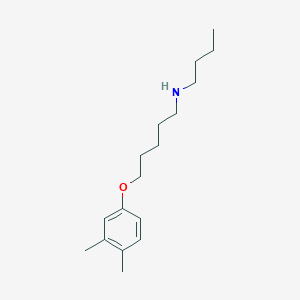
2-methyl-1-(2-phenylbutanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(2-phenylbutanoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as MPBP and has been widely studied for its potential use as a research chemical. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
The exact mechanism of action of 2-methyl-1-(2-phenylbutanoyl)piperidine is not fully understood. However, it has been suggested that the compound acts as a dopamine reuptake inhibitor, similar to other piperidine derivatives such as MDPV. This results in an increase in dopamine levels in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have various effects on the central nervous system, including increased locomotor activity, hyperthermia, and increased heart rate. It has also been found to have anxiogenic effects, leading to increased anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-1-(2-phenylbutanoyl)piperidine in lab experiments include its potential as a tool for investigating the mechanisms of action of various neurotransmitters and their receptors. The compound has also been found to have various biochemical and physiological effects, making it a valuable tool for studying the central nervous system.
However, the limitations of using this compound in lab experiments include its potential for abuse and addiction. The compound has been found to have similar effects to other piperidine derivatives, which are known to be highly addictive and potentially dangerous.
Orientations Futures
For research on 2-methyl-1-(2-phenylbutanoyl)piperidine include further investigation into its mechanisms of action and potential applications in the field of neuroscience. The compound has shown promise as a tool for studying the central nervous system and could potentially be used in the development of new treatments for various neurological disorders.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of neuroscience. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying the central nervous system. Further research is needed to fully understand the mechanisms of action of the compound and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 2-methyl-1-(2-phenylbutanoyl)piperidine involves the reaction of 2-phenylbutyryl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield the final compound.
Applications De Recherche Scientifique
2-methyl-1-(2-phenylbutanoyl)piperidine has been extensively studied for its potential use in scientific research. The compound has been found to have various applications in the field of neuroscience, particularly in the study of the central nervous system. It has been used to investigate the mechanisms of action of various neurotransmitters and their receptors.
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-15(14-10-5-4-6-11-14)16(18)17-12-8-7-9-13(17)2/h4-6,10-11,13,15H,3,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQQCDDDKDUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
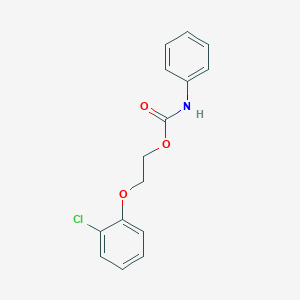
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)
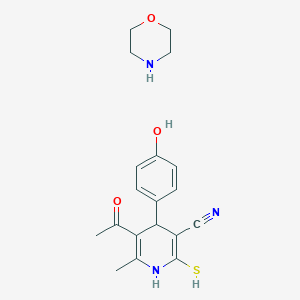
![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)
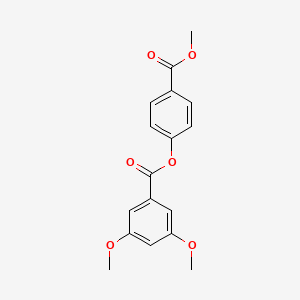

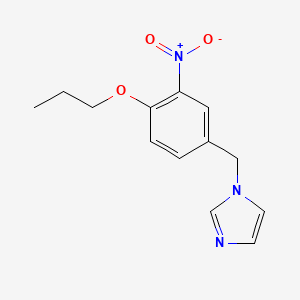

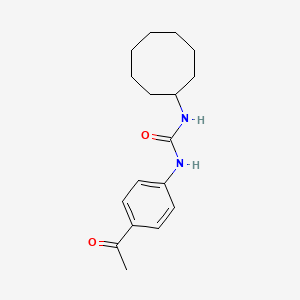
![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
